o-TOLYLTETRAZOLIUM RED

Descripción general

Descripción

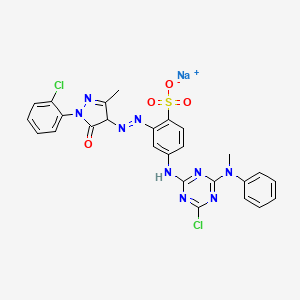

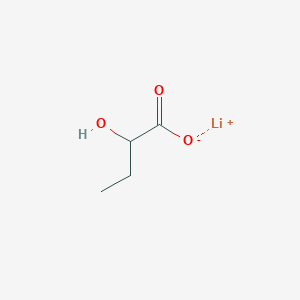

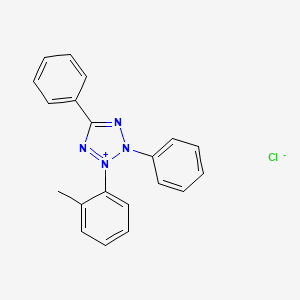

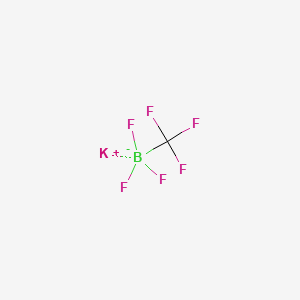

o-TOLYLTETRAZOLIUM RED, also known as 2,5-Diphenyl-3-(o-tolyl)tetrazolium Chloride, is a chemical compound with the molecular formula C20H17ClN4 . It has a molecular weight of 348.829 .

Molecular Structure Analysis

The molecular structure of o-TOLYLTETRAZOLIUM RED consists of 20 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The exact mass is 348.114166 .

Physical And Chemical Properties Analysis

o-TOLYLTETRAZOLIUM RED appears as a pale yellow to reddish-yellow powder . The exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Aplicaciones Científicas De Investigación

-

Cell Viability Studies

- o-TOLYLTETRAZOLIUM RED is used in cell viability studies . The Cell Counting Kit-8 (CCK-8) cell viability assay relies on the detection of high NAD(P)H levels using tetrazolium salt . This assay has been widely used in the assessment of cell viability and cytotoxicity .

- The quantification of the cell metabolic activity is crucial for assessing cell viability . In the case of the CCK-8 assay, it relies on the detection of high NAD(P)H levels using tetrazolium salt .

-

Mitochondrial Activity

- o-TOLYLTETRAZOLIUM RED is used in studies related to mitochondrial activity . Studies have shown that exposure to long wavelengths of light, ranging between 650 and 900 nm, improves mitochondrial function in animals .

- The treated mitochondria increased ATP production and reduced the generation of ROS . Mitochondrial treatment with long wavelengths of light also decreases the pace of aging of cells and cell death in the retina .

-

Scientific Research

- o-TOLYLTETRAZOLIUM RED is a chemical compound used in scientific research. It has diverse applications, from studying cell viability to assessing mitochondrial activity.

-

Biochemistry

- Tetrazoles, including o-TOLYLTETRAZOLIUM RED, are a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special structure makes tetrazole derivatives useful drugs, explosives, and other functional materials with a wide range of applications in many fields of medicine, agriculture, material science, etc .

-

Antimicrobial Photodynamic Therapy

- o-TOLYLTETRAZOLIUM RED can be used in antimicrobial photodynamic therapy . This therapy uses a red light-emitting diode (LED) to reduce halitosis and microbiological levels in the tongue coating . The treatment is applied immediately after irradiation, and the effects are observed 7, 14, and 30 days after treatment .

- The therapy causes an immediate reduction in halitosis, but the effect is not maintained after 7, 14, or 30 days . No reduction occurred in the number of bacteria investigated or the quantification of universal 16S rRNA .

-

Redox Potential Detection

- Tetrazolium salts, including o-TOLYLTETRAZOLIUM RED, are used for detecting redox potential in living cells and tissues . They are used in various applications such as superoxide generation by fumarate reductase and nitric oxide synthase, mitochondrial dehydrogenase activity, cell viability and proliferation, neuronal cell death, platelet activation, tumor cell adhesion and invasion, multidrug resistance, and in vitro toxicity testing .

-

Antifungal Susceptibility Testing

Safety And Hazards

In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes in contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and to use personal protective equipment .

Propiedades

IUPAC Name |

2-(2-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQGWTXQSRIHRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90637586 | |

| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

o-TOLYLTETRAZOLIUM RED | |

CAS RN |

33926-00-0 | |

| Record name | 33926-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

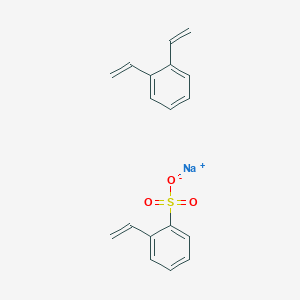

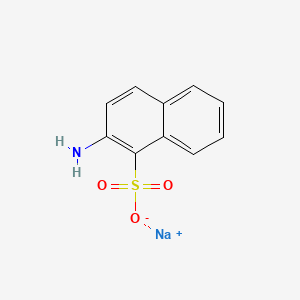

![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)